molecular formula C19H18N4OS B258414 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether

Número de catálogo B258414
Peso molecular: 350.4 g/mol
Clave InChI: IDQLCYGBBCOBMN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether, also known as MPTM, is a novel compound that has gained attention in recent years due to its potential therapeutic applications.

Mecanismo De Acción

The exact mechanism of action of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether is not fully understood. However, it has been proposed that this compound may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound may also interact with various receptors, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2. In diabetes research, this compound has been shown to increase the expression of glucose transporter 4 (GLUT4) and enhance insulin signaling. In neurodegenerative disorder research, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and reduce oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether is its potential as a multi-targeted therapeutic agent. This compound may be able to modulate multiple signaling pathways and receptors, making it a promising candidate for the treatment of various diseases. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Direcciones Futuras

There are several future directions for 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether research. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, this compound may have potential applications in other diseases, such as inflammation and cardiovascular disorders, which warrant further investigation.

Métodos De Síntesis

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether can be synthesized via a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with 1,2,4-triazole-3-thiol to form 4-methylbenzenesulfonyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 4-methylphenylmagnesium bromide to form the corresponding sulfonyl-substituted triazole. Finally, the sulfonyl group is removed by treatment with sodium methoxide to yield this compound.

Aplicaciones Científicas De Investigación

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.

Propiedades

Fórmula molecular

C19H18N4OS

Peso molecular

350.4 g/mol

Nombre IUPAC

3-[(4-methylphenoxy)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C19H18N4OS/c1-13-3-7-15(8-4-13)17-12-25-19-21-20-18(23(19)22-17)11-24-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

Clave InChI

IDQLCYGBBCOBMN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)COC4=CC=C(C=C4)C

SMILES canónico

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)COC4=CC=C(C=C4)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.